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molecular formula C18H16FNO B8703270 8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline CAS No. 124534-05-0

8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline

Cat. No. B8703270
M. Wt: 281.3 g/mol
InChI Key: LHFMQFMBVAJWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05114939

Procedure details

To a solution of 1.2 g of sodium hydride in 50 ml of DMF was added 3.4 g of 2-(4-methylphenyl)ethanol, and the mixture was stirred for one hour at room temperature. Then 4.5 g of 4-chloro-8-fluoroquinoline were added, the mixture was heated to reflux for five hours, and then cooled to room temperature, and poured into a mixture of ice in water. The solid phase was collected and dried. TLC showed three products. These were separated by HPLC (silica gel, 70% pentane/30% EtOAc) giving 1.84 g of 8-fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline (Yield: 26.3%; M.P. 89°-90° C.) 0.610 g of 4-chloro-8-[2-(4-methylphenyl)ethoxy]quinoline (Yield: 8.7%; M.P. 74°-75° C.); and 0.450 g of 4,8-bis[2-(4-methylphenyl)ethoxy]quinoline (Yield: 6.4%; M.P. 142°-143° C).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[CH:6][CH:5]=1.[Cl:13][C:14]1[C:23]2[C:18](=[C:19]([F:24])[CH:20]=[CH:21][CH:22]=2)[N:17]=[CH:16][CH:15]=1>CN(C=O)C.O>[F:24][C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:18]=1[N:17]=[CH:16][CH:15]=[C:14]2[O:12][CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=1.[Cl:13][C:14]1[C:23]2[C:18](=[C:19]([O:12][CH2:11][CH2:10][C:7]3[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=3)[CH:20]=[CH:21][CH:22]=2)[N:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CCO
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=CC=NC2=C(C=CC=C12)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid phase was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
These were separated by HPLC (silica gel, 70% pentane/30% EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC=C2C(=CC=NC12)OCCC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 26.3%
YIELD: CALCULATEDPERCENTYIELD 52.8%
Name
Type
product
Smiles
ClC1=CC=NC2=C(C=CC=C12)OCCC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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